
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, and medicine. This compound consists of two distinct parts: a hydroxyanilino group attached to a propanal backbone and a pyrrolidine carboxylic acid moiety. The stereochemistry of the compound is specified by the (2S) configuration, indicating the spatial arrangement of the atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” typically involves multi-step organic reactions. The hydroxyanilino group can be introduced through a reaction between aniline derivatives and appropriate aldehydes or ketones under controlled conditions. The pyrrolidine-2-carboxylic acid moiety can be synthesized via cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” can undergo various chemical reactions, including:
Oxidation: The hydroxyanilino group can be oxidized to form quinone derivatives.
Reduction: The aldehyde group in the propanal moiety can be reduced to an alcohol.
Substitution: The aromatic ring in the hydroxyanilino group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The hydroxyanilino group is known to interact with biological molecules, and the pyrrolidine-2-carboxylic acid moiety can mimic natural amino acids, potentially leading to interesting biological properties.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. The combination of hydroxyanilino and pyrrolidine-2-carboxylic acid groups may result in compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” would depend on its specific interactions with molecular targets. The hydroxyanilino group can form hydrogen bonds and interact with enzymes or receptors, while the pyrrolidine-2-carboxylic acid moiety can participate in ionic interactions and mimic natural substrates.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(N-hydroxyanilino)butanal: Similar structure with a butanal backbone instead of propanal.
(2S)-pyrrolidine-2-carboxylic acid derivatives: Compounds with modifications on the pyrrolidine ring.
Uniqueness
The uniqueness of “(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid” lies in its combination of functional groups and stereochemistry, which may result in distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
827624-10-2 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
(2S)-2-(N-hydroxyanilino)propanal;(2S)-pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2.C5H9NO2/c1-8(7-11)10(12)9-5-3-2-4-6-9;7-5(8)4-2-1-3-6-4/h2-8,12H,1H3;4,6H,1-3H2,(H,7,8)/t8-;4-/m00/s1 |
Clave InChI |
JARNSTSESXIFPA-IPIKRLCPSA-N |
SMILES isomérico |
C[C@@H](C=O)N(C1=CC=CC=C1)O.C1C[C@H](NC1)C(=O)O |
SMILES canónico |
CC(C=O)N(C1=CC=CC=C1)O.C1CC(NC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



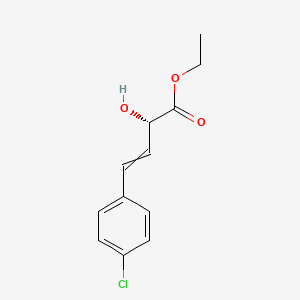
![9-Methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B14227173.png)
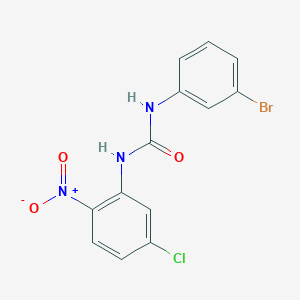
![Ethyl 3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B14227179.png)
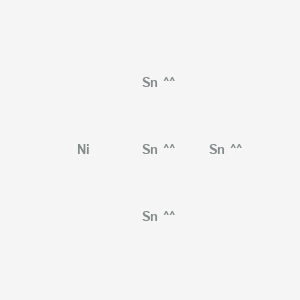
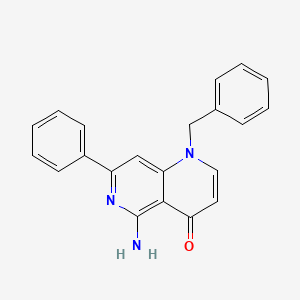
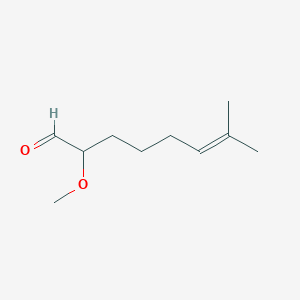
methylene]-](/img/structure/B14227194.png)
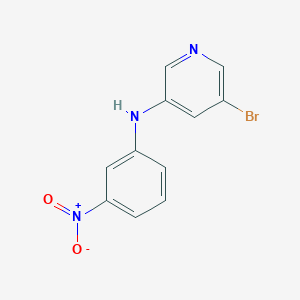
![N-[2-(Aminomethyl)-5-methyl-1,3-oxazole-4-carbonyl]-L-valine](/img/structure/B14227219.png)
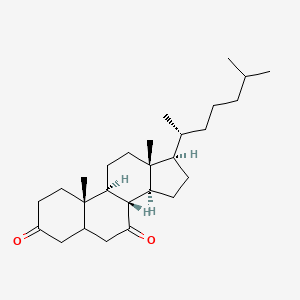
![1,1'-[(1S,2S)-1,2-Diphenylethane-1,2-diyl]dipyrrolidine](/img/structure/B14227221.png)

